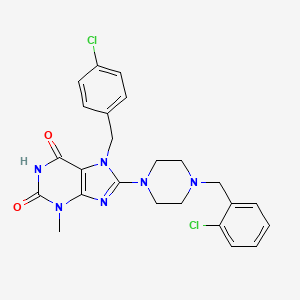![molecular formula C7H5Br2ClN2O3 B2507427 [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate CAS No. 866018-26-0](/img/structure/B2507427.png)
[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate” is a chemical compound with the molecular formula C7H5Br2ClN2O3 . It has a molecular weight of 360.39 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridazinyl ring substituted with two bromine atoms and an oxo group. The pyridazinyl ring is further attached to a methyl 2-chloroacetate group .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 360.39 . Other physical and chemical properties like melting point, boiling point, density, etc., are not available in the retrieved information .Applications De Recherche Scientifique
Synthesis Approaches
- Choi et al. (1997) explored the oxopropylation of 4,5-dihalopyridazin-6-ones, including compounds similar to [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate. They investigated reactions with chloroacetone and nucleophiles, achieving derivatives like 3-amino and 3-hydroxyimino derivatives (Choi et al., 1997).
- Gewald et al. (1995) synthesized related pyridazin-6(1H)-one derivatives through reactions involving chloroacetic acid chloride and subsequent transformations, indicating potential pathways for similar compounds (Gewald et al., 1995).
Crystal Structure and Molecular Analysis
- Dadou et al. (2019) studied the crystal structures of similar pyridazinone derivatives. Their findings on hydrogen bonds and molecular interactions could be relevant for understanding the structure of this compound (Dadou et al., 2019).
Nucleophilic Substitution Reactions
- The work by Adembri et al. (1976) on nucleophilic displacement reactions involving similar compounds can provide insights into the reactivity of the this compound molecule (Adembri et al., 1976).
Novel Synthetic Pathways and Derivatives
- Maeba and Castle (1979) explored new synthetic routes for pyridazinone derivatives, offering potential methods applicable to the synthesis of this compound (Maeba & Castle, 1979).
Propriétés
IUPAC Name |
(4,5-dibromo-6-oxopyridazin-1-yl)methyl 2-chloroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2ClN2O3/c8-4-2-11-12(7(14)6(4)9)3-15-5(13)1-10/h2H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJRRVAJZPYSMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=O)C(=C1Br)Br)COC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-6-bromo-2-[(4-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2507347.png)
![5-[3-(Tert-butyl)-1-(3-methylbenzyl)-1h-pyrazol-5-yl]-4-cyclohexyl-4h-1,2,4-triazole-3-thiol](/img/structure/B2507351.png)

![(S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B2507353.png)
![N-(3-methoxypropyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2507355.png)
![2-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-5-methoxybenzamide](/img/structure/B2507357.png)

![2-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2507359.png)
![3-cyclopropyl-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2507361.png)
![N-((2-methoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2507364.png)

